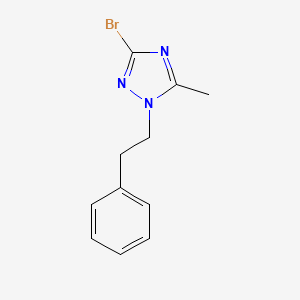

3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole

Descripción

3-Bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a 2-phenylethyl substituent at position 1 of the triazole ring. Its molecular formula is C₁₂H₁₄BrN₃ (molecular weight: 280.16 g/mol) . The compound’s structure combines halogenation and aromatic substitution, which are common strategies to enhance bioactivity and stability in medicinal chemistry.

1,2,4-Triazoles exhibit tautomerism between 1H- and 4H- forms, with the 1H-tautomer being more stable . The electron-deficient nature of the triazole ring enables nucleophilic substitution at positions 3 and 5, while bromine enhances electrophilic reactivity . The 2-phenylethyl group likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Propiedades

IUPAC Name |

3-bromo-5-methyl-1-(2-phenylethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOKSJVXQJDVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Alkylation: The methyl group and the phenylethyl group can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazoles.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known for its bioactivity.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of “3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole” would depend on its specific biological target. Generally, triazoles can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine, methyl, and phenylethyl groups may influence the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The following table compares substituents, molecular weights, and key features of analogous compounds:

Physicochemical Properties

- Spectroscopy : The target compound’s IR spectrum would show a C-Br stretch at ~550–600 cm⁻¹ , while its ¹H-NMR would display signals for the methyl group (~2.7 ppm) and aromatic protons (~6.9–8.0 ppm) .

- Stability: Bromine increases thermal stability compared to non-halogenated triazoles but may reduce shock sensitivity in energetic compounds .

Actividad Biológica

3-Bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of 3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole is C₁₃H₁₃BrN₄. The presence of the bromine atom and the phenylethyl group significantly influences its biological properties.

Biological Activity Overview

Research has shown that triazole derivatives exhibit various biological activities, including:

- Anticancer Activity : Compounds with a triazole moiety have been reported to possess significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Some triazoles demonstrate efficacy against fungal and bacterial infections.

- Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory responses.

Anticancer Activity

A notable study evaluated the anticancer properties of various triazole derivatives, including those structurally similar to 3-bromo-5-methyl-1-(2-phenylethyl)-1H-1,2,4-triazole. The findings indicated that:

- The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T lymphocyte).

- The IC50 values for these cell lines were notably lower than those for traditional chemotherapeutics, suggesting enhanced potency.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-5-methyl-1-(2-phenylethyl)-1H-triazole | HeLa | 9.6 |

| Other Triazole Derivative A | HeLa | 41 |

| Other Triazole Derivative B | CEM | 25 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents can significantly alter biological activity. For instance:

- Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may improve cellular uptake.

- Phenylethyl Group : This substituent appears to contribute to increased binding affinity to target proteins involved in cancer progression.

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of several triazole derivatives on HepG2 liver cancer cells, compounds similar to 3-bromo-5-methyl-1-(2-phenylethyl)-1H-triazole were included. The most potent derivative showed an IC50 value of 13.004 µg/mL, demonstrating substantial inhibition of cell proliferation compared to controls.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives. Compounds with structural similarities to 3-bromo-5-methyl-1-(2-phenylethyl)-1H-triazole exhibited effective inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.